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2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B1295741
CAS No.: 20000-80-0
M. Wt: 140.18 g/mol
InChI Key: ZGJJEKYPEQXOBM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Science

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, forms the core structure for a diverse family of derivatives. proquest.commdpi.com These compounds have garnered substantial interest due to their wide-ranging biological activities and applications in various industrial sectors. researchgate.netmdpi.com The versatility of the pyrazole scaffold has made it a privileged structure in medicinal chemistry and materials science. wisdomlib.orgnih.gov

In the realm of medicinal chemistry, pyrazole derivatives are known for their broad spectrum of pharmacological properties. proquest.comwisdomlib.orgglobalresearchonline.net Research has demonstrated their potential as anti-inflammatory, antimicrobial, antiviral, antitumor, analgesic, and anticonvulsant agents. mdpi.comwisdomlib.orgglobalresearchonline.net The adaptability of the pyrazole ring allows for the synthesis of molecules with tailored therapeutic effects, making them promising candidates for the development of new drugs. wisdomlib.orgcitedrive.com

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, serving as active ingredients in herbicides, insecticides, and fungicides. globalresearchonline.netnih.gov Their utility also extends to the materials industry, where they are used in the formulation of dyes and fluorescent substances. globalresearchonline.net In the field of catalysis, protic pyrazoles are valued as versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The ongoing investigation into pyrazole derivatives continues to uncover new synthetic methodologies and applications, highlighting their enduring importance in chemical science. mdpi.comnih.govmdpi.com

Table 1: Applications of Pyrazole Derivatives in Various Fields

Field Applications
Medicinal Chemistry Anti-inflammatory, Antiviral, Antimicrobial, Anticonvulsant, Antitumor, Analgesic, Antidepressant, Antidiabetic. proquest.comwisdomlib.orgglobalresearchonline.netcitedrive.com
Agrochemicals Herbicides, Insecticides, Fungicides. globalresearchonline.netnih.gov
Materials Science Dyes, Fluorescent Substances, Ligands for Metal Complexes. nih.govglobalresearchonline.netmyskinrecipes.com
Catalysis Homogeneous Catalysis. nih.gov

Overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol as a Key Research Compound

This compound is a specific derivative of pyrazole that serves as a crucial intermediate in organic synthesis. myskinrecipes.com Its chemical structure, featuring a reactive hydroxyl group and the stable 3,5-dimethylpyrazole (B48361) moiety, makes it a valuable precursor for constructing more complex molecules. This compound is a key building block in the synthesis of various target compounds, particularly in the pharmaceutical and agrochemical industries. myskinrecipes.com

In pharmaceutical research, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) that incorporate the pyrazole scaffold. myskinrecipes.com For instance, it is a precursor for producing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, a class of compounds that has been investigated for potential antibacterial and anticancer activities. researchgate.net Its structure allows for further functionalization, enabling chemists to design and create novel molecules with specific biological activities. myskinrecipes.com

Furthermore, this compound finds application in coordination chemistry, where it is used to create ligands for metal complexes. myskinrecipes.com These complexes can be employed in catalysis or the development of new materials. myskinrecipes.com The versatility and utility of this compound underscore its importance as a key research compound in the advancement of modern chemical synthesis.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 20000-80-0
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.183 g/mol
EC Number Not Available
MDL Number MFCD00141692

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1295741 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 20000-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12N2O/c1-6-5-7(2)9(8-6)3-4-10/h5,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJJEKYPEQXOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293480
Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-80-0
Record name 20000-80-0
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Record name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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Synthetic Methodologies for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanol

Conventional Synthetic Pathways

Conventional methods for synthesizing N-substituted pyrazoles are well-established, offering reliable and versatile routes to the target compound. These typically involve sequential reactions that allow for controlled construction of the molecule.

Multistep Reaction Sequences Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

The most fundamental and widely used method for constructing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com For the target molecule, this involves a two-step process:

Synthesis of 3,5-Dimethylpyrazole (B48361): The process begins with the reaction of hydrazine hydrate (B1144303) with acetylacetone (B45752) (pentane-2,4-dione). jocpr.comorgsyn.org This condensation reaction is typically performed in a solvent like ethanol (B145695) or water. The reaction of the two carbonyl groups of acetylacetone with the two nitrogen atoms of hydrazine leads to the formation of the stable five-membered pyrazole ring. mdpi.comyoutube.com

N-Alkylation with a 2-Hydroxyethyl Group: Once the 3,5-dimethylpyrazole core is obtained, the 2-hydroxyethyl side chain is introduced via an N-alkylation reaction. This is commonly achieved by reacting 3,5-dimethylpyrazole with an electrophile such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base. mdpi.comwikipedia.org The base deprotonates the pyrazole's N-H group, creating a nucleophilic pyrazolate anion that then attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the C-N bond and yielding the final product, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. mdpi.com

StepReactantsTypical ConditionsProductReference
1Hydrazine hydrate, AcetylacetoneEthanol or aqueous alkali, reflux3,5-Dimethyl-1H-pyrazole mdpi.comorgsyn.org
23,5-Dimethyl-1H-pyrazole, Ethylene oxide or 2-ChloroethanolBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile)This compound mdpi.com

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, which can lead to isomeric products. mdpi.comscholaris.ca

However, in the synthesis of this compound, the issue of regioselectivity is simplified by the symmetry of the starting materials for the core structure:

Acetylacetone is a symmetrical 1,3-diketone.

Hydrazine is a symmetrical nucleophile.

The reaction between these two symmetrical molecules can only yield one product: 3,5-dimethyl-1H-pyrazole. orgsyn.org

The subsequent N-alkylation step also proceeds without forming regioisomers. The two nitrogen atoms in the 3,5-dimethyl-1H-pyrazole ring are equivalent. Therefore, the addition of the 2-hydroxyethyl group to either nitrogen atom results in the same single product, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, which is the IUPAC name for the target compound. organic-chemistry.org Methods for achieving regioselectivity, such as those involving 1,3-dipolar cycloadditions or controlling reaction conditions with specific catalysts, are crucial for more complex pyrazoles but are not a primary challenge for this specific synthesis. thieme.dersc.org

One-Pot Synthetic Procedures

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. chemrxiv.orgacs.org For this compound, two main one-pot strategies can be considered:

Using a Substituted Hydrazine: The most direct one-pot approach would involve the reaction of 2-hydroxyethylhydrazine (B31387) with acetylacetone. This single condensation step would directly form the N-substituted pyrazole ring, yielding the final product.

Consecutive One-Pot Reaction: A sequential one-pot process can be employed where 3,5-dimethylpyrazole is first formed in situ from acetylacetone and hydrazine hydrate. mdpi.com After the initial cyclization is complete, the alkylating agent (e.g., 2-chloroethanol) and a base are added directly to the same reaction vessel to perform the N-alkylation step, thus avoiding the isolation and purification of the intermediate pyrazole. beilstein-journals.org Multicomponent reactions (MCRs) leading to complex pyrazoles, such as pyranopyrazoles, often utilize this principle of forming a pyrazolone (B3327878) intermediate in situ before subsequent reactions. nih.gov

StrategyReactantsDescriptionReference
Direct Condensation2-Hydroxyethylhydrazine, AcetylacetoneA single cyclocondensation reaction directly forms the N-substituted pyrazole. chemrxiv.org
Consecutive Reaction1. Hydrazine hydrate, Acetylacetone 2. 2-Chloroethanol, BaseThe pyrazole core is formed first, followed by in-situ N-alkylation without intermediate isolation. acs.orgbeilstein-journals.org

Green Chemistry Protocols for Sustainable Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods that minimize waste, avoid hazardous solvents, and reduce energy consumption.

Solvent-Free Condensation Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation, which can dramatically reduce reaction times and eliminate the need for volatile organic solvents. researchgate.netresearchgate.net

The condensation of hydrazine derivatives with β-keto esters or diketones to form pyrazoles is particularly amenable to solvent-free conditions. researchgate.net For the synthesis of the 3,5-dimethylpyrazole intermediate, hydrazine hydrate and acetylacetone can be mixed and irradiated with microwaves, often leading to a rapid and high-yield reaction with minimal workup. asianpubs.org This approach aligns with the principles of green chemistry by being economical, efficient, and eco-friendly. nih.govasianpubs.org

Catalyst-Free Methodologies in Environmentally Benign Media (e.g., Glycerol-Water Solutions)

The use of green solvents is another cornerstone of sustainable synthesis. Water is an ideal solvent, but the low solubility of many organic compounds can be a limitation. Glycerol (B35011), a non-toxic, biodegradable, and low-vapor-pressure solvent derived from biodiesel production, has emerged as an excellent alternative. researchgate.netmdpi.com

An efficient and green protocol for preparing pyrazole derivatives has been developed using a mixture of glycerol and water as the reaction medium. asianpubs.org This system facilitates the catalyst-free condensation of hydrazines and 1,3-dicarbonyl compounds under mild heating. researchgate.netasianpubs.org The reaction to form 3,5-dimethylpyrazole can be performed by simply heating hydrazine hydrate and acetylacetone in a glycerol-water mixture, providing good yields without the need for any acid or base catalyst. asianpubs.org The high boiling point of glycerol allows for reactions to be conducted at elevated temperatures safely and efficiently.

ProtocolReactantsConditionsAdvantagesReference
Solvent-FreeHydrazine hydrate, AcetylacetoneMicrowave irradiation or grinding, no solventRapid reaction, high yield, no solvent waste. researchgate.netasianpubs.org
Catalyst-Free in Green MediaHydrazine hydrate, AcetylacetoneGlycerol-water mixture, heatingEnvironmentally benign solvent, no catalyst needed, simple procedure. researchgate.netasianpubs.org

Optimization Strategies for Reaction Yields and Purity

The synthesis of this compound typically proceeds via the N-alkylation of 3,5-dimethylpyrazole. The optimization of this reaction is crucial for achieving high yields and purity, which are essential for its applications in pharmaceuticals and agrochemicals. myskinrecipes.com Research into the synthesis of related N-alkylated pyrazole derivatives provides significant insights into the key parameters that can be manipulated to enhance the reaction outcome. These strategies focus on the careful selection of reagents, solvents, and reaction conditions to maximize the formation of the desired product while minimizing side reactions and impurities.

Key areas for optimization in the synthesis of this compound and its analogues include the choice of base, solvent system, reaction temperature, and duration. Purification methods are also critical in obtaining a product of high purity.

Influence of Base and Solvent System:

The choice of base is a critical factor in the N-alkylation of pyrazoles. The base serves to deprotonate the pyrazole ring at the N1 position, generating a nucleophilic pyrazolate anion that then reacts with the alkylating agent (e.g., 2-bromoethanol (B42945) or ethylene oxide). The strength and type of base can significantly impact the reaction rate and yield. For instance, in the synthesis of similar 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, switching from a mild base like sodium bicarbonate (NaHCO₃) to a stronger base like sodium hydroxide (B78521) (NaOH) resulted in a substantial increase in product yields, from a 32–80% range to an 81–93% range. mdpi.com Common bases used in such syntheses also include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). chemrxiv.orgtsijournals.com

The solvent plays a crucial role by solubilizing the reactants and influencing the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF) are often effective for this type of nucleophilic substitution reaction. mdpi.com Other solvents such as ethanol, methanol (B129727), and acetone (B3395972) have also been successfully employed. chemrxiv.orgtsijournals.com The optimal solvent choice depends on the specific base and alkylating agent used, as well as the desired reaction temperature.

Effect of Temperature and Reaction Time:

Temperature control is a vital aspect of optimizing the synthesis. Reactions may be initiated at a low temperature (0–5 °C), especially during the addition of reagents, to manage exothermic processes before being heated to reflux to ensure completion. mdpi.comgoogle.com The reaction time is another parameter that requires careful optimization. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. mdpi.comtsijournals.com Reaction times can vary widely, from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions. mdpi.comtsijournals.commdpi.com

Purification of the Final Product:

Post-reaction workup and purification are essential for isolating the target compound with high purity. Common procedures involve quenching the reaction with ice water to precipitate the crude product, followed by filtration. mdpi.com Further purification can be achieved through recrystallization from an appropriate solvent, such as ethanol, or by column chromatography to remove any unreacted starting materials and byproducts. tsijournals.commdpi.com

The following table summarizes key optimization parameters and their effects on the synthesis of N-alkylated pyrazole derivatives, which are applicable to the synthesis of this compound.

ParameterVariationGeneral Effect on Yield and PuritySource Example (Analogous Compounds)
Base Strong Base (e.g., NaOH) vs. Weak Base (e.g., NaHCO₃)Stronger bases can significantly increase the reaction rate and yield by more effectively deprotonating the pyrazole. mdpi.comYields for ethanone (B97240) derivatives increased from 32-80% with NaHCO₃ to 81-93% with NaOH. mdpi.com
Solvent Polar Aprotic (e.g., DMF) vs. Polar Protic (e.g., Ethanol)Polar aprotic solvents often favor SN2 reactions, leading to higher yields. Protic solvents can participate in hydrogen bonding, potentially slowing the reaction.DMF is used for efficient synthesis of ethanone derivatives mdpi.com, while ethanol is used for carbothiohydrazide derivatives. chemrxiv.org
Temperature Room Temperature vs. RefluxHeating to reflux generally increases the reaction rate and drives the reaction to completion, improving yield. tsijournals.com Temperature can also control which product is formed in some syntheses. nih.govA mixture was refluxed for 14 hours to ensure the reaction completed. tsijournals.com
Reaction Time Short (1-2 h) vs. Long (24 h)Optimal time depends on reactant reactivity. Monitoring via TLC is crucial to prevent byproduct formation from prolonged reaction times. mdpi.comReaction times of 1-2 hours mdpi.com, 14 hours tsijournals.com, and 24 hours google.com are reported for various pyrazole syntheses.
Purification Precipitation/Washing vs. Column ChromatographyPrecipitation and washing provide a crude product. Column chromatography or recrystallization is often necessary for high purity. tsijournals.comCrude product purified by column chromatography on silica (B1680970) gel. tsijournals.com

Coordination Chemistry and Ligand Properties of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanol

Ligand Characteristics and Denticity

The functionality and coordination behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol are dictated by its inherent structural design, which incorporates both nitrogen and oxygen donor atoms.

This compound is classified as an N,O-hybrid ligand. This design incorporates two different types of donor atoms: a nitrogen atom from the pyrazole (B372694) ring and an oxygen atom from the terminal ethanol (B145695) group. researchgate.net The pyrazole ring provides a nitrogen-rich heterocyclic system that is a well-established building block in coordination chemistry. ekb.eg The presence of the flexible ethanol arm appended to the pyrazole ring introduces the oxygen donor, allowing the molecule to form stable chelate rings upon coordination to a metal center. researchgate.netmyskinrecipes.com This hybrid donor set (N,O) is crucial to its coordination capabilities, influencing the geometry and stability of the resulting metal complexes.

The primary coordination mode of this compound is as a bidentate ligand, where it simultaneously binds to a metal ion through the pyrazole nitrogen atom (N2) and the hydroxyl oxygen atom. researchgate.net This chelation results in the formation of a stable six-membered ring, a favored conformation in coordination chemistry. The versatility of the ligand is demonstrated by its ability to form both monometallic and bimetallic complexes. researchgate.net In some structures, the ligand can also act as a bridging unit, further highlighting its adaptability in constructing more complex supramolecular architectures.

FeatureDescription
Ligand Name This compound
Abbreviation L1
Formula C7H12N2O
Donor Atoms Nitrogen (Pyrazole), Oxygen (Ethanol)
Classification N,O-Hybrid Ligand
Primary Denticity Bidentate

Complexation with Transition Metal Ions

The N,O-donor set of this compound facilitates its effective complexation with a range of transition metal ions, leading to the formation of compounds with diverse structural and electronic properties.

Copper(II) complexes featuring pyrazole-based ligands are of significant interest. nih.govmdpi.com The reaction of this compound with copper(II) salts has been investigated, although detailed structural characterization of its specific complexes is less common in the literature compared to other pyrazole derivatives. researchgate.net However, related systems, such as those with bis(3,5-dimethyl-pyrazol-1-yl)acetate ligands, readily form both mononuclear and binuclear Cu(II) complexes. unicam.it In these related complexes, the pyrazole nitrogen and another donor atom coordinate to the copper center, a bonding pattern expected for this compound as well. The coordination geometry around the Cu(II) ion in such complexes is often distorted square planar or square pyramidal.

The coordination of this compound (L1) with zinc(II) and cadmium(II) has been systematically studied. researchgate.net Reactions with zinc(II) nitrate (B79036) and zinc(II) chloride in a 1:1 molar ratio yield mononuclear complexes. researchgate.net In contrast, reactions with cadmium(II) salts can produce both mononuclear and bimetallic, chlorine-bridged polymeric structures, demonstrating the ligand's versatile coordination behavior. researchgate.net The Cd(II) ion in some complexes can adopt a five-coordinate, distorted trigonal bipyramidal geometry. nih.gov The comparative investigation of Zn(II) and Cd(II) coordination is significant for understanding their respective chemistries in biological and environmental systems. researchgate.net

Table of Synthesized Zn(II) and Cd(II) Complexes researchgate.net

Compound FormulaMetal IonKey Structural Feature
[Zn(NO₃)₂(L1)]Zn(II)Mononuclear
[ZnCl₂(L1)]Zn(II)Mononuclear
[Cd(NO₃)₂(L1)]Cd(II)Mononuclear
[CdCl(μ-Cl)(L1)]nCd(II)Bimetallic, chlorine-bridged

Palladium(II) and platinum(II) complexes are often explored for their potential applications in catalysis and medicine. nih.govmdpi.comrsc.org While specific studies on the coordination of this compound with Pd(II) and Pt(II) are not extensively detailed, the reactivity of the 3,5-dimethylpyrazole (B48361) moiety is well-documented. Pyrazole-based ligands typically react with precursors like [MCl₂(DMSO)₂] (M=Pt or Pd) to form square planar complexes. nih.govresearchgate.net For instance, ligands such as 2-(3,5-dimethyl-1-pyrazolyl)-2-thiazoline form stable [PdCl₂(L)] type complexes. mdpi.com It is anticipated that this compound would coordinate to Pd(II) and Pt(II) in a similar bidentate N,O-fashion, resulting in neutral complexes with a square planar geometry, analogous to cisplatin (B142131) but with different steric and electronic properties. nih.gov

Nickel(II) Coordination Compounds

The ligand this compound, often abbreviated, demonstrates versatile coordination behavior with Nickel(II) ions. Research has shown the synthesis of new nickel(II) compounds by reacting ligands derived from this compound with nickel(II) chloride or nickel(II) bromide precursors. researchgate.net For instance, pyrazolylethylphosphinite ligands, which are derivatives, have been successfully used to create novel nickel(II) complexes. researchgate.net Depending on the substituents on the pyrazolyl unit, both mononuclear and dinuclear nickel(II) complexes can be formed. uj.ac.za For example, the ligand 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine, a related structure, yields dinuclear complexes such as [Ni₂Cl₂(μ₂-Cl)₂(L)₂] and [Ni₂Br₂(μ₂-Br)₂(L)₂]. uj.ac.za In other cases, mononuclear Ni(II) complexes with a distorted octahedral geometry have been synthesized, where the nickel center is coordinated by nitrogen and oxygen atoms from pyrazole-derived ligands and oxygen atoms from solvent molecules like methanol (B129727). semanticscholar.org

Structural Elucidation of Metal Complexes

The structural architecture of metal complexes involving this compound and its derivatives is diverse, encompassing monomeric, dimeric, and polymeric forms. Mononuclear complexes are common, where a single metal center is coordinated by the pyrazole-based ligands. mdpi.commdpi.com For example, reactions of this compound with zinc(II) or cadmium(II) salts in a 1:1 molar ratio have resulted in the formation of monometallic complexes. researchgate.net

Dimeric structures are also frequently observed, particularly with Ni(II). uj.ac.zanih.gov A dinuclear heteroleptic nickel(II) complex has been synthesized where two nickel atoms are bridged by a deprotonated 3-(pyridin-2-yl)pyrazole ligand, with 3,5-dimethyl-1H-pyrazole acting as a neutral ancillary ligand. nih.gov Similarly, the reaction of 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine with NiCl₂ can produce dinuclear complexes. uj.ac.za Cadmium(II) has been shown to form a dimeric complex, [Cd₂(L)₂]Cl₄, with a related pyrazole-carboxamide ligand. mdpi.com

Polymeric architectures, extending into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks, can be formed through bridging ligands or intermolecular interactions. researchgate.netrsc.orgrsc.org For instance, a 1D infinite chain structure was achieved in a Ni(II) complex with a pyridyl-pyrazole ligand, which then formed a 2D supramolecular framework through π-π interactions. researchgate.net The use of co-ligands like pyrazole-3,5-dicarboxylic acid with Cu(II) has led to the formation of various structures, including 1D coordination chains and 3D pillar-layer cationic coordination frameworks, depending on the solvent and temperature conditions. rsc.org

The coordination geometry around the central metal ion in complexes with this compound and related ligands is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligands.

Distorted Octahedral: This is a common geometry for Ni(II) complexes. In one such mononuclear complex, the Ni(II) center is six-coordinate, bonded to two nitrogen and two oxygen atoms from two bidentate pyrazole ligands, with the two axial positions occupied by oxygen atoms from methanol molecules. semanticscholar.org In a dinuclear Ni(II) complex, each nickel atom exhibits an N₄O₂ octahedral coordination environment. nih.gov Cobalt(II) and Iron(III) have also been observed in octahedral environments with pyrazole-based ligands, coordinated to the ligand and water molecules. mdpi.comnih.gov

Square Planar: Distorted square planar coordination has been observed for Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene ligand. rsc.org In a different Ni(II) complex with a pyrazole-based ligand, the nickel was coordinated by four nitrogen atoms in a square-planar arrangement. researchgate.net

Square-based Pyramidal: This geometry has been identified in a Cu(II) complex, where the copper atom's equatorial surrounding consists of four oxygen atoms from water molecules and acetate (B1210297) groups, with a bromide ion in the apical position. dnu.dp.ua Another Cu(II) complex with a pyrazole-functionalized ligand also exhibits a square-based pyramidal geometry. rsc.org

Trigonal-Bipyramidal: A distorted trigonal-bipyramidal CdN₅ coordination geometry was reported for a Cadmium(II) complex with 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthroline. nih.gov

The table below summarizes the geometrical arrangements found in various metal complexes with ligands related to this compound.

Metal IonLigand TypeCoordination Geometry
Ni(II)Pyrazole-derivedDistorted Octahedral
Ni(II)Pyrazole-functionalized 1,3,5-triazopentadieneDistorted Square Planar
Ni(II)3,5-dimethyl-1-thiocarboxamidopyrazoleSquare Planar
Ni(II)Heteroleptic with 3,5-dimethylpyrazoleOctahedral (N₄O₂)
Cu(II)Pyrazole-functionalized 1,3,5-triazopentadieneDistorted Square Planar
Cu(II)Pyrazole-functionalized 1,3,5-triazopentadieneSquare-based Pyramidal
Cd(II)2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,10-phenanthrolineDistorted Trigonal-Bipyramidal

Intermolecular interactions play a crucial role in the stabilization and final architecture of the crystal structures of metal complexes derived from this compound. Hydrogen bonding is a predominant interaction. znaturforsch.com In a dinuclear Ni(II) complex containing 3,5-dimethylpyrazole, various inter- and intramolecular C—H⋯O and N—H⋯O hydrogen bonds are present. nih.gov The alcoholic proton of similar pyrazolyl-ethanol ligands can form hydrogen bonds with a nitrogen atom of a pyrazole ring in a neighboring molecule, leading to the formation of chains. nih.gov

Other significant interactions include:

π-π Stacking: These interactions between pyrazole rings and other aromatic systems contribute to the crystal packing. znaturforsch.com In a Cd(II) complex, a π–π stacking interaction was observed between a pyrazole ring and a symmetry-related pyridine (B92270) ring. nih.gov

Anion-π and C-H∙∙∙π interactions: These non-covalent contacts have been identified in stabilizing layered assemblies of Ni(II) and Co(II) coordination compounds with pyrazole ligands. mdpi.com

The combination of these varied intermolecular forces dictates the supramolecular assembly, leading to the formation of complex 1D, 2D, and 3D networks from discrete molecular units. rsc.org Hirshfeld surface analysis is a tool used to analyze and quantify these diverse intermolecular contacts within the crystal structures. semanticscholar.orgdnu.dp.ua

Metal-Ligand Binding Affinities and Selectivity in Aqueous Solutions

The ligand this compound (L1) has been studied for its ability to bind and extract various divalent metal ions from aqueous solutions. The extraction efficiency is dependent on the specific properties of the metal ion, such as its size and electronic configuration. tandfonline.com

In competitive extraction studies, L1 demonstrated a clear selectivity for certain metal ions. The binding affinities were determined by measuring the decrease in metal ion concentration in the aqueous phase after extraction. The observed order of extraction efficiency was Cu(II) > Zn(II) > Pb(II) > Cd(II). researchgate.nettandfonline.com This indicates a higher affinity of the ligand for copper and zinc ions compared to lead and cadmium under the tested conditions.

The table below details the binding affinities observed for this compound with different metal ions. tandfonline.com

Metal IonBinding Affinity (%)
Cu(II)92%
Zn(II)90%
Pb(II)70%
Cd(II)61%

These results highlight the potential of this compound as a selective extractant for specific heavy metal ions from aqueous solutions. tandfonline.com

Catalytic Applications of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanol Derived Complexes

Homogeneous Catalysis

The adaptability of the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol ligand, featuring both a pyrazole (B372694) nitrogen for coordination and a hydroxyl group for further functionalization, allows for the synthesis of a diverse range of metal complexes. These complexes have been investigated as catalysts in various homogeneous catalytic reactions.

Hydrogenation Reactions (e.g., Acetophenone (B1666503) Reduction)

Ruthenium complexes incorporating ligands derived from pyrazolyl-alcohols have emerged as effective catalysts for the hydrogenation of ketones. A notable example is the use of a ruthenium(II) complex, [Ru(p-cymene)Cl2(L6)], where L6 is 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyldiphenylphosphinite, a derivative of the parent ethanol (B145695). This complex has been successfully employed in both transfer and molecular hydrogenation of acetophenone to produce 1-phenylethanol. rsc.org

In transfer hydrogenation, utilizing isopropanol (B130326) as the hydrogen source, the ruthenium complex demonstrated moderate to high conversions of acetophenone. Under molecular hydrogenation conditions, the catalytic activity was even more pronounced, achieving near-quantitative conversion. rsc.org The performance of this and related catalysts in the molecular hydrogenation of acetophenone is detailed in the table below.

Table 1: Molecular Hydrogenation of Acetophenone using Ruthenium(II) Pyrazolylphosphinite/phosphite (B83602) Complexes

Catalyst Ligand Conversion (%) Time (h)
1 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyldiphenlyphosphinite (L1) 98 6
2 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyldiethylphosphite (L2) 85 6
3 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-diethylphosphite (L3) 75 6
4 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyldiethylphosphite (L4) 80 6
5 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethyldiphenylphosphinite (L5) 95 6
6 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyldiphenylphosphinite (L6) 92 6

Reaction conditions: 80 °C. Data sourced from Dalton Transactions. rsc.org

Olefin Transformations

Complexes derived from pyrazole-based ligands have shown considerable activity in olefin transformations, particularly in ethylene (B1197577) oligomerization. Nickel(II) complexes featuring (pyrazol-1-ylmethyl)pyridine ligands, which share structural similarities with functionalized this compound, have been investigated as catalysts for this process. uj.ac.za

Upon activation with an appropriate co-catalyst such as ethylaluminum dichloride (EtAlCl2), these nickel complexes effectively catalyze the oligomerization of ethylene to produce a mixture of C4, C6, and C8 alkenes. The catalytic activity can be significantly high, demonstrating the potential of pyrazole-based ligands in controlling polymerization and oligomerization reactions. uj.ac.za While specific data for complexes of this compound in olefin transformations is still emerging, the performance of related systems provides a strong indication of their potential.

Table 2: Ethylene Oligomerization using Nickel(II) (Pyrazol-1-ylmethyl)pyridine Complexes

Catalyst Ligand Activity (kg of products/mol Ni/h)
[Ni2(μ2-Cl)2Cl2(L3)2] (5) 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine (L3) 15660

Reaction conditions: 40 bar ethylene pressure, activated with EtAlCl2. Data sourced from University of Johannesburg institutional repository. uj.ac.za

Oxidation Processes

Copper(II) complexes incorporating pyrazole derivatives have been explored as catalysts for oxidation reactions, including the oxidation of alcohols. While direct catalytic data for complexes of this compound are limited in publicly available literature, studies on related copper(II)-pyrazole systems offer valuable insights. For instance, dimeric copper(II) complexes with 3,5-dimethyl-1H-pyrazole have been shown to catalyze the oxidation of benzyl (B1604629) alcohol to benzoic acid with high selectivity, using hydrogen peroxide as an oxidant. researchgate.net

These findings suggest that copper complexes of this compound could also serve as effective catalysts for various oxidation processes. The hydroxyl group of the ligand could potentially be deprotonated to form an alkoxide, which may influence the electronic properties and catalytic activity of the copper center.

Table 3: Catalytic Oxidation of Benzyl Alcohol using Dimeric Copper(II) Pyrazole Complexes

Catalyst Ligand Substrate Conversion (%)
1 3,5-dimethyl-1H-pyrazole (DMPz) 93.4
2 3-methyl-5-phenyl-1H-pyrazole (MPPz) 66.4
3 3,5-diphenyl-1H-pyrazole (DPPz) 81.2

Reaction conditions: Optimized with hydrogen peroxide as oxidant. Data sourced from ResearchGate. researchgate.net

Exploration of Structure-Activity Relationships in Catalytic Systems

The catalytic performance of metal complexes derived from this compound is intricately linked to their structural and electronic properties. The substituents on the pyrazole ring, the nature of the metal center, and the coordination environment all play a crucial role in determining the catalyst's activity and selectivity.

In the context of acetophenone hydrogenation catalyzed by ruthenium(II) complexes, the electronic and steric properties of the phosphinite and phosphite ligands, derived from substituted (pyrazol-1H-yl)ethanols, significantly influence the conversion rates. For instance, the presence of bulky tert-butyl groups on the pyrazole ring in ligand L1 ([Ru(p-cymene)Cl2(L1)]) leads to a higher conversion (98%) compared to the less sterically hindered dimethyl-substituted ligand L6 ([Ru(p-cymene)Cl2(L6)]) which gives a 92% conversion. rsc.org This suggests that steric bulk on the pyrazole moiety can positively impact the catalytic activity, potentially by creating a specific chiral pocket around the metal center or by influencing the electronic properties of the ruthenium.

Similarly, in the ethylene oligomerization catalyzed by nickel complexes, the steric hindrance of the substituents on the pyrazolyl unit dictates whether a mononuclear or dinuclear complex is formed, which in turn affects the catalytic activity. uj.ac.za The electronic nature of the pyrazole ligand, being a weak donor, can enhance the electrophilicity of the metal center, a desirable trait in many catalytic transformations. The ability to easily modify the substituents on the pyrazole ring of this compound provides a powerful tool for tuning these electronic and steric parameters, allowing for the rational design of more efficient and selective catalysts.

Biological and Pharmaceutical Research of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanol and Its Derivatives

Antimicrobial Activity

Derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol have shown considerable promise as antimicrobial agents, with studies demonstrating efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial properties of pyrazole (B372694) derivatives have been widely reported, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-containing compounds have demonstrated better activity against Escherichia coli than the standard drug moxifloxacin, with a Minimum Inhibitory Concentration (MIC) of 1 μg/ml. nih.gov Other derivatives have shown potent broad-spectrum antibacterial effects, with Minimum Bactericidal Concentration (MBC) values of less than 1 μg/ml against strains including E. coli and P. aeruginosa. nih.gov

Research has highlighted several structural classes of pyrazole derivatives with notable antibacterial action. Thiazolidinone-clubbed pyrazoles are moderately effective against E. coli with an MIC of 16 μg/ml. nih.gov Pyrazole-pyrimidinethione derivatives have also been identified as potent inhibitors of E. coli, showing an MIC value of 12.5 μg/ml. nih.gov Furthermore, a study on novel 3,5-diaryl-1H-pyrazoles found a derivative that is bacteriostatic against S. aureus at an MIC of 8 µg/mL. nih.gov Another pyrazole derivative, compound 3, was found to be exceedingly active against E. coli with an MIC of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives.

Bacterial StrainDerivative TypeMIC (µg/mL)Reference
Escherichia coliAminoguanidine-derived 1,3-diphenyl pyrazole1 nih.gov
Escherichia coliImidazo-pyridine substituted pyrazole<1 (MBC) nih.gov
Escherichia coliPyrazole-pyrimidinethione12.5 nih.gov
Escherichia coliThiazolidinone-clubbed pyrazole16 nih.gov
Escherichia coliPyrazole derivative (Compound 3)0.25 nih.gov
Staphylococcus aureusAminoguanidine-derived 1,3-diphenyl pyrazole1-8 nih.gov
Staphylococcus aureus3,5-diaryl-1H-pyrazole (Compound 7p)8 nih.gov
Pseudomonas aeruginosaImidazo-pyridine substituted pyrazole<1 (MBC) nih.gov

Antifungal Efficacy Against Fungal Strains (e.g., C. albicans)

In addition to antibacterial properties, pyrazole derivatives have been investigated for their effectiveness against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections. One study found that a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative displayed remarkable antifungal activity, with MIC values against C. albicans ranging from 2.9 to 7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov

Another investigation into 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides revealed that one derivative, compound 5, exhibited significant potency against a strain of Candida albicans, with both MIC and Minimum Fungicidal Concentration (MFC) values of 15.6 μg/mL. nih.gov Research has also shown that certain pyrazole derivatives possess moderate activity against various fungal strains, contributing to the growing body of evidence supporting their potential as antifungal agents. mdpi.com

Anticancer and Cytotoxic Properties

The development of novel anticancer agents is a critical area of pharmaceutical research, and pyrazole derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity on Human Cancer Cell Lines

Numerous studies have documented the in vitro cytotoxic activity of this compound derivatives against a broad panel of human cancer cell lines.

One study synthesized a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and evaluated their cytotoxic effects. mdpi.com While no activity was observed against MCF-7 (breast), A549 (lung), and HCT116 (colon) cell lines, significant cytotoxicity was found against C6 (glioma) and SH-SY5Y (neuroblastoma) cells. mdpi.com Notably, compound 5f was more effective than the standard drug 5-fluorouracil (B62378) (5-FU) against the C6 glioma cell line, with an IC50 value of 5.13 µM compared to 8.34 µM for 5-FU. mdpi.com

Another novel pyrazole derivative, designated PTA-1, demonstrated potent cytotoxicity across a wide range of 17 human cancer cell lines. mdpi.com For example, it showed significant activity against HT-29 (colon) and A549 (lung) cells with CC50 values of 0.47 µM and 0.17 µM, respectively. mdpi.com A different study on 3,5-diphenyl-1H-pyrazole (L2) and 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) reported moderate cytotoxicity against MCF-7 (breast) and HeLa (cervix) cell lines, with IC50 values of 81.48 ± 0.89 μM for L3 against MCF-7 cells. uwc.ac.zanih.gov

The table below presents a summary of the cytotoxic activities of various pyrazole derivatives against several human cancer cell lines.

Cell LineCancer TypeCompoundIC50 / CC50 (µM)Reference
HCT116 ColonIndole (B1671886) derivatives linked to pyrazole (33, 34)< 23.7 nih.gov
HT29 ColonPTA-10.47 mdpi.com
A549 LungPTA-10.17 mdpi.com
A549 Lung1,3,5-trisubstituted-1H-pyrazole derivatives3.9–35.5 rsc.org
PC3 Prostate1,3,5-trisubstituted-1H-pyrazole derivatives3.9–35.5 rsc.org
HeLa CervixBenzimidazole-linked pyrazolo[1,5-a]pyrimidinesmicro- to nano-molar range nih.gov
MCF7 BreastPyrazole derivative (3f)14.97 (24h), 6.45 (48h) nih.govnih.govresearchgate.net
MCF7 Breast3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)81.48 ± 0.89 uwc.ac.zanih.gov
MCF7 BreastBenzimidazole-linked pyrazolo[1,5-a]pyrimidinesmicro- to nano-molar range nih.gov
MCF7 Breast1,3,5-trisubstituted-1H-pyrazole derivatives3.9–35.5 rsc.org
MCF7 BreastPyrazole derivative (PYRIND)39.7 ± 5.8 researchgate.net
C6 Glioma1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether (5f)5.13 mdpi.com

Mechanistic Investigations of Cytotoxicity (e.g., Induction of Cell Cycle Arrest, Apoptosis)

Understanding the mechanism of action is crucial for drug development. Research into pyrazole derivatives has revealed that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, the highly cytotoxic compound 5f, a 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivative, was found to induce cell cycle arrest and cause cell death primarily through apoptosis in C6 glioma cells. mdpi.com Flow cytometry analysis showed that this compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com

Similarly, the novel pyrazole derivative PTA-1 was shown to induce apoptosis in MDA-MB-231 breast cancer cells, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7, key executioners of apoptosis. mdpi.com This compound also caused cell cycle arrest in the S and G2/M phases. mdpi.com Another study on a pyrazole derivative, compound 3f, demonstrated that it induced apoptosis in MDA-MB-468 breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspase 3. nih.govnih.govresearchgate.net This compound also induced cell cycle arrest in the S phase. nih.govnih.gov Further studies have confirmed that various 1,3,5-trisubstituted-1H-pyrazole derivatives can activate pro-apoptotic proteins such as Bax and p53, as well as Caspase-3, and induce DNA damage, supporting their role as apoptosis inducers. rsc.org

Selective Toxicity Profiles Against Cancer Cells Versus Healthy Cells

A critical characteristic of an ideal anticancer agent is its ability to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Several studies on pyrazole derivatives have demonstrated such favorable selectivity.

The derivative 5f, which was potent against C6 glioma cells, showed no cytotoxic effect on the L929 healthy cell line, indicating a high degree of selectivity. mdpi.com The compound PTA-1 also exhibited a favorable selective cytotoxicity index (SCI), showing it preferentially kills cancer cells over non-cancerous cells. mdpi.com Similarly, a study on pyrazoline and isoxazole (B147169) bridged indole C-glycoside hybrids found that the compounds were toxic to breast cancer cells (MCF-7) but non-toxic towards normal MCF-10A cells. srrjournals.com

Further research has shown that certain pyrazole derivatives displayed potent cytotoxicity against various cancer cell lines while showing minimal toxicity toward non-cancerous MRC5 cells. nih.gov Other synthesized pyrazole compounds also showed significant anticancer activity without affecting normal fibroblast cells. doaj.orgresearchgate.net This selective toxicity is a highly desirable trait, suggesting that pyrazole-based compounds could be developed into safer chemotherapeutic agents. nih.gov

Anti-inflammatory Effects

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds being developed as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govsci-hub.se The anti-inflammatory action of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. sci-hub.se Research into various pyrazole derivatives has shown that specific structural modifications can lead to potent anti-inflammatory agents. nih.govcu.edu.eg For instance, certain synthesized pyrazole analogues have exhibited significant anti-inflammatory activity, comparable to standard drugs like Diclofenac sodium. nih.gov The pyrazole scaffold's versatility allows for the development of derivatives with potentially improved efficacy and reduced side effects. researchgate.netsci-hub.se

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of pharmaceutical research, particularly in the development of anticancer agents.

DNA photocleavage refers to the ability of a compound to break down DNA strands upon activation by light. This property is of interest for developing photodynamic therapies for cancer. Studies on derivatives of this compound, such as 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles, have explored their DNA photocleavage capabilities. researchgate.net Research has shown that certain derivatives, particularly those containing halogen groups, exhibit good DNA photocleavage activity. researchgate.net This activity is concentration-dependent and can be enhanced by UV irradiation. mdpi.com The mechanism often involves the generation of reactive oxygen species that induce single-strand breaks in plasmid DNA.

Exposure to ultraviolet (UV) radiation can cause significant damage to DNA, leading to mutations and cell death. nih.govnih.govmdpi.com Some compounds can protect DNA from this damage. Research has demonstrated that certain derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can shield plasmid DNA from the harmful effects of UV radiation. researchgate.net These compounds help to prevent the transformation of the native supercoiled form of DNA into open circular and linear forms, which are indicative of DNA damage. researchgate.net

Antioxidant Activity

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The pyrazole scaffold is a component of molecules that have been investigated for their antioxidant properties. nih.govnih.gov Studies on various pyrazole derivatives have demonstrated their potential as free radical scavengers. For example, a series of pyrazolic heterocyclic compounds were synthesized and showed significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. researchgate.net The presence of specific substituent groups on the pyrazole ring can influence the antioxidant capacity. nih.gov

Table 1: Antioxidant activity of selected pyrazole derivatives as measured by DPPH radical scavenging assay. researchgate.net

Role as a Pharmaceutical Scaffold and Building Block in Drug Discovery and Development

The pyrazole ring is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs and its ability to interact with various biological targets. spast.orgnih.gov this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic value. myskinrecipes.com Its structural features allow for diverse modifications, enabling the creation of libraries of compounds for screening against different diseases. mdpi.com The pyrazole core is found in drugs targeting a range of conditions, highlighting its importance as a foundational element in the development of new pharmaceuticals. spast.orgnih.gov The exploration of structure-activity relationships (SAR) in pyrazole derivatives continues to be a significant area of research, aiming to optimize their pharmacological profiles. nih.gov

Compound Names

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals for this compound, based on analysis of its constituent parts and related structures, are detailed below. The pyrazole (B372694) core features two distinct methyl groups and a single proton on the heterocyclic ring, while the ethanol (B145695) substituent introduces two methylene (B1212753) groups and a hydroxyl proton.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyrazole ring and the hydroxyl group. The protons of the methylene group adjacent to the pyrazole nitrogen (N-CH₂) are expected to appear at a lower field compared to the methylene group adjacent to the hydroxyl group (CH₂-OH). The coupling between these adjacent, non-equivalent methylene groups should result in a triplet splitting pattern for each signal, assuming free rotation. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole-CH₃ (C3-CH₃) ~2.25 Singlet (s) 3H
Pyrazole-CH₃ (C5-CH₃) ~2.20 Singlet (s) 3H
N-CH₂- ~4.10 Triplet (t) 2H
-CH₂-OH ~3.90 Triplet (t) 2H
Pyrazole C4-H ~5.85 Singlet (s) 1H

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the pyrazole ring carbons are characteristic, with C3 and C5 appearing at a lower field due to their attachment to nitrogen atoms. The C4 carbon appears at a higher field. The two methyl groups may have slightly different chemical shifts. The carbons of the ethanol side chain are distinguished by their proximity to the electronegative nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Signal Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole-C H₃ (C5-CH₃) ~11.0
Pyrazole-C H₃ (C3-CH₃) ~13.5
N-C H₂- ~52.5
-C H₂-OH ~61.0
Pyrazole C4 ~105.5
Pyrazole C5 ~140.0

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, the key correlation or cross-peak would be observed between the N-CH₂ protons and the CH₂-OH protons, confirming the ethanol chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the proton signal for each methyl group to its corresponding carbon signal, the C4-H proton to the C4 carbon, and the protons of each methylene group (N-CH₂ and CH₂-OH) to their respective carbon atoms. This technique is invaluable for unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. Key expected HMBC correlations for this molecule would include:

Correlations from the methyl protons (C3-CH₃ and C5-CH₃) to the C3, C4, and C5 carbons of the pyrazole ring.

Correlations from the N-CH₂ protons to the pyrazole ring carbons (C5) and the adjacent CH₂-OH carbon.

Correlations from the pyrazole C4-H proton to the C3 and C5 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It could reveal through-space correlations between the protons of the N-CH₂ group and the protons of the C5-methyl group, helping to define the molecule's preferred conformation in solution.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. While specific DOSY studies on this compound are not widely reported, this methodology could provide significant insights into its solution-phase behavior.

The presence of a hydroxyl group and two nitrogen atoms in the pyrazole ring allows the molecule to act as both a hydrogen-bond donor and acceptor. This could lead to self-association and the formation of dimers or higher-order oligomers in solution, particularly in non-polar solvents. A DOSY experiment would be able to detect such aggregation. If aggregates form, they would diffuse more slowly than the monomeric species, resulting in a smaller diffusion coefficient. By measuring the diffusion coefficient at various concentrations, the extent and nature of self-association could be quantified. This technique is also useful for studying interactions with other molecules, such as metal ions or biological macromolecules, by observing changes in the diffusion coefficient upon complexation.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by features from the pyrazole ring and the ethanol side chain. Detailed vibrational analyses of the 3,5-dimethylpyrazole (B48361) core provide a basis for assigning the ring-related vibrations.

Key vibrational modes expected in the spectrum include:

O-H Stretching: A prominent, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching from the pyrazole C4-H bond typically appears just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups is observed in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring framework occur in the 1600-1400 cm⁻¹ region.

CH₃/CH₂ Bending: Scissoring and bending vibrations for the methyl and methylene groups appear around 1465-1370 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1075-1000 cm⁻¹ range.

Ring Bending/Deformation: Out-of-plane bending and ring deformation modes for the pyrazole ring appear in the fingerprint region below 1000 cm⁻¹.

Table 3: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3500–3200 Strong, Broad O–H stretch (alcohol)
~3120 Medium C–H stretch (pyrazole ring)
2980–2850 Medium-Strong C–H stretch (aliphatic CH₂, CH₃)
~1560 Medium C=N stretch (pyrazole ring)
~1460 Medium CH₂/CH₃ bending

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 154.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 154.

The fragmentation of the molecular ion would likely proceed through several predictable pathways, reflecting the weakest bonds in the structure. Key fragmentation processes would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. This would result in the loss of a CH₂OH radical (mass 31), leading to a prominent fragment ion at m/z 123. This fragment represents the stable N-methylene-3,5-dimethylpyrazole cation.

Loss of Water: Dehydration, involving the loss of a water molecule (H₂O, mass 18) from the molecular ion, could occur, yielding a fragment at m/z 136.

Cleavage of the N-C Bond: Scission of the bond between the pyrazole nitrogen and the ethyl side chain could lead to a fragment corresponding to the 3,5-dimethylpyrazole radical cation at m/z 96.

Ring Fragmentation: Further fragmentation of the pyrazole ring itself can lead to a complex pattern of lower mass ions.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental formula, C₇H₁₂N₂O.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions in this compound and its metal complexes. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of the free ligand, this compound, in a solvent like ethanol, would typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyrazole ring. Upon coordination to a metal ion, shifts in the positions and intensities of these absorption bands are observed. These changes provide evidence of complex formation and can offer insights into the nature of the metal-ligand interaction. For example, a study on complexes of 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone (B1245722) showed that the ligand's absorption bands at 225 nm (π – π* transition) and 285 nm (n – π* transition) were shifted to either shorter or longer wavelengths upon complexation with various metal ions, indicating the formation of the complexes. uobaghdad.edu.iq

The table below illustrates typical UV-Vis absorption bands for a pyrazole-based ligand and its metal complexes, demonstrating the shifts upon coordination.

CompoundAbsorption Maxima (λmax, nm)Transition
Ligand (L)225π → π
285n → π
Cr(III) Complex220, 298, 410, 595Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions
Co(II) Complex223, 300, 510, 610LMCT and d-d transitions
Ni(II) Complex221, 295, 400, 650LMCT and d-d transitions
Cu(II) Complex227, 305, 420, 680LMCT and d-d transitions

This is a representative table based on data for 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone. uobaghdad.edu.iq

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional structure of crystalline solids at the atomic level.

Furthermore, X-ray crystallography is powerful in elucidating the supramolecular architecture of these compounds. nih.gov It reveals how individual molecules are arranged in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.gov For instance, in related pyrazole-containing compounds, X-ray diffraction has been used to study how molecules connect via hydrogen bonds to form chains and other extended networks. researchgate.net The analysis of these supramolecular structures is crucial for understanding the material's properties and for the rational design of new materials with desired functionalities. nih.gov

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of newly synthesized compounds, including this compound and its metal complexes. ekb.eg The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed stoichiometry. uobaghdad.edu.iqekb.eg

Below is a table showing representative elemental analysis data for metal complexes with pyrazole-based ligands.

CompoundCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%
[CuCl2(dmp)]220.6221.742.882.778.028.38
[CoCl(L)(EtOH)]417.39---10.5510.6
Dichloro[this compound]zinc(II)25.5125.013.673.8717.0017.32
Dichloro-μ-dichlorobis[this compound]dicadmium(II)32.5432.664.684.4116.2416.19

Data compiled from studies on 3,5-dimethyl-1-(hydroxymethyl)-pyrazole (HL) and this compound. researchgate.netresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a critical tool for elucidating the electronic structure and magnetic interactions within coordination complexes of this compound. These studies, typically conducted over a range of temperatures, provide valuable insights into the spin state of the central metal ion(s) and the nature (ferromagnetic or antiferromagnetic) of any magnetic coupling between them. While detailed magnetic data on complexes derived directly from this compound are not extensively reported in the literature, significant findings have been published for closely related systems, such as those involving the analogous ligand 1-(hydroxymethyl)-3,5-dimethylpyrazole. The deprotonated form of this ligand, 3,5-dimethyl-1-oxymethylpyrazolate(1–), forms notable cluster compounds with cobalt(II) and nickel(II), offering a strong basis for understanding the magnetic behavior of similar pyrazole-ethanol complexes.

Detailed Research Findings

Research into the magnetic properties of complexes formed with the related ligand 1-(hydroxymethyl)-3,5-dimethylpyrazole has revealed the formation of M₄O₄ cubane-type clusters. rsc.org Specifically, four isomorphous cluster compounds with the general formula [{MX(L)(EtOH)}₄], where L is the deprotonated 3,5-dimethyl-1-oxymethylpyrazolate ligand, M is Co(II) or Ni(II), and X is Cl⁻ or Br⁻, have been synthesized and magnetically characterized. rsc.org

In these structures, the deprotonated ligand coordinates in a bidentate fashion through a pyrazole nitrogen and the oxygen atom of the oxymethyl group. This oxygen atom further bridges between three metal ions, leading to the formation of the cubane-type core. rsc.org The magnetic behavior of these clusters is highly dependent on the identity of the metal center.

The following interactive data table summarizes the key magnetic properties observed for these tetranuclear clusters.

Interactive Data Table: Magnetic Properties of [{M(3,5-dimethyl-1-oxymethylpyrazolate)(X)(EtOH)}₄] Clusters

Metal Ion (M)Halide (X)Magnetic CouplingStructural Core
Ni(II)Cl, BrFerromagneticNi₄O₄ Cubane
Co(II)Cl, BrAntiferromagneticCo₄O₄ Cubane

This table is based on findings from isomorphous cluster compounds formed with the closely related ligand 1-(hydroxymethyl)-3,5-dimethylpyrazole. rsc.org

Theoretical and Computational Investigations of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. jcsp.org.pknih.gov It is employed to determine optimized geometries, vibrational frequencies, and various electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, provide reliable structural and spectroscopic data that correlate well with experimental findings. mdpi.comnih.govresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

DFT calculations on related pyrazole structures have been performed to achieve this. nih.gov For instance, studies on 3,5-dimethyl pyrazole have utilized the B3LYP/6-311+G** level of theory to calculate its structural parameters. These calculations help in understanding the planarity of the pyrazole ring and the orientation of its substituents. The electronic structure analysis would further detail the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity.

Table 1: Representative Data from a DFT Geometry Optimization Study This table illustrates the type of data generated from DFT calculations for pyrazole derivatives. Specific values for this compound would require a dedicated computational study.

ParameterDescriptionTypical Information Yielded
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.Provides insight into bond order and strength (e.g., C-N, N-N, C=C bonds in the pyrazole ring).
Bond Angles (°)The angle formed between three connected atoms.Defines the geometry around each atom and the overall shape of the molecule.
Dihedral Angles (°)The angle between two planes, defined by four atoms.Describes the conformation of the molecule, especially the orientation of the ethanol (B145695) substituent relative to the pyrazole ring.
Total Energy (Hartree)The total electronic energy of the molecule in its optimized state.Used to compare the relative stability of different isomers or conformers.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds. For this compound, the key flexible bonds are the N-C and C-C bonds of the hydroxyethyl (B10761427) group. Theoretical studies on similar flexible molecules, such as pyrazolone (B3327878) derivatives with linkers, have revealed preferences for either folded or open conformations. bohrium.com

A computational conformational analysis for this molecule would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, from which the most stable (lowest energy) conformers can be identified. Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. bohrium.com

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. The energies and shapes of these orbitals, particularly the frontier molecular orbitals, are key to understanding a molecule's chemical reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov In studies of various pyrazole derivatives, the HOMO is often found to be localized on the electron-rich pyrazole ring, while the distribution of the LUMO can vary depending on the substituents. jcsp.org.pkmdpi.com

Table 2: Key Parameters Derived from HOMO-LUMO Analysis This table outlines the typical parameters obtained from a frontier molecular orbital analysis of pyrazole compounds.

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Related to the ionization potential; indicates electron-donating ability.
LUMO Energy (ELUMO)-Related to the electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S)1 / (2η)The reciprocal of hardness. Soft molecules are more reactive.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and conjugative interactions within a molecule. nih.gov It provides a detailed picture of the bonding and electronic delocalization by transforming the complex molecular orbitals into localized natural bond orbitals corresponding to lone pairs, core orbitals, and bonds.

For pyrazole derivatives, NBO analysis can quantify the stabilizing energy associated with intramolecular hyperconjugative interactions. nih.govresearchgate.net These interactions involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. For example, the interaction between a lone pair on a nitrogen atom (donor) and an adjacent anti-bonding π* orbital (acceptor) can be quantified. The stabilization energy (E(2)) associated with this interaction indicates the strength of the delocalization. Such analyses are valuable for understanding the electronic factors that contribute to a molecule's stability and structure.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpbs.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Pyrazole derivatives are known to exhibit a wide range of biological activities, and docking studies have been used to investigate their potential as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2), carbonic anhydrases, and histone deacetylases (HDACs). ijpcsonline.comnih.govtandfonline.com A docking study of this compound would involve:

Selecting a target protein of interest based on the known activities of similar pyrazole compounds.

Placing the 3D structure of the ligand into the active site of the protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and identify the most likely binding pose.

The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues, providing a hypothesis for its biological activity that can be tested experimentally. researchgate.net

In Silico Prediction of Pharmacokinetic Features and Drug-Likeness

The journey of a drug candidate from administration to its target site and subsequent elimination from the body is a complex process governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery pipeline is crucial for identifying compounds with favorable characteristics. In silico tools offer a rapid and cost-effective means to evaluate the ADMET profile of molecules like this compound.

Various computational models and web-based platforms, such as SwissADME and pkCSM, are employed to predict the pharmacokinetic parameters and drug-likeness of chemical compounds. nih.govcabidigitallibrary.orgsemanticscholar.org These tools utilize algorithms that analyze a molecule's structure to estimate its physicochemical properties and behavior in a biological system. semanticscholar.org

A key aspect of drug-likeness assessment is the adherence to established guidelines, such as Lipinski's rule of five. This rule outlines four simple physicochemical parameters that are commonly observed in orally active drugs: a molecular weight of less than 500 g/mol , a logP value (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. cabidigitallibrary.org While not a rigid set of rules, they provide a valuable first impression of a compound's potential for oral bioavailability. For this compound, a theoretical analysis of its structure against these criteria would be a primary step in its evaluation.

The predicted ADME properties for pyrazole derivatives are often presented in tabular format, providing a comprehensive overview of their potential as drug candidates. These tables typically include parameters related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion (e.g., renal clearance). researchgate.netnih.govnih.gov

Table 1: Predicted Pharmacokinetic Properties and Drug-Likeness of Pyrazole Derivatives (Illustrative)

ParameterPredicted ValueSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's rule
LogP< 5Optimal lipophilicity for absorption
Hydrogen Bond Donors< 5Good membrane permeability
Hydrogen Bond Acceptors< 10Good membrane permeability
Pharmacokinetics
Gastrointestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PermeantVariesCNS activity potential
CYP450 InhibitorVariesPotential for drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0 or 1Favorable drug-like properties
Bioavailability Score> 0.5Good oral bioavailability

Note: This table is illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require a dedicated computational study.

Advanced Topological Analyses (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF))

To gain a deeper understanding of the chemical bonding and non-covalent interactions that dictate the structure and reactivity of this compound, advanced topological analyses are employed. These methods, based on the principles of quantum mechanics, provide a visual and quantitative description of the electron density distribution within a molecule.

The Reduced Density Gradient (RDG) analysis is a powerful tool for identifying and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the electron density, regions of weak interactions can be visualized as low-density, low-gradient spikes. The sign of the second eigenvalue of the Hessian matrix of the electron density then allows for the differentiation between attractive (hydrogen bonds) and repulsive (steric clashes) interactions.

Electron Localization Function (ELF) analysis, on the other hand, provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. mdpi.com This method allows for a clear visualization of core electrons, covalent bonds, and lone pairs, offering a chemically intuitive picture of electron localization. mdpi.com High ELF values indicate regions of high electron localization, corresponding to chemical bonds and lone pairs. For this compound, ELF analysis would reveal the nature of the bonds within the pyrazole ring and the ethanol substituent, as well as the localization of the lone pairs on the nitrogen and oxygen atoms.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. deeporigin.comnih.gov It is calculated by determining the electrostatic potential at the surface of a molecule, which is influenced by the arrangement of its nuclei and electrons. deeporigin.com The MEP is then visualized using a color-coded map, where different colors represent varying levels of electrostatic potential. deeporigin.comnih.govresearchgate.netresearchgate.net

Typically, regions of negative electrostatic potential, often colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. deeporigin.comnih.govresearchgate.net Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and represent sites for nucleophilic attack. deeporigin.comnih.govresearchgate.net Green or yellow areas signify regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. deeporigin.com

Future Directions and Emerging Research Perspectives

Development of Novel, More Efficient, and Sustainable Synthetic Pathways

The future of chemical synthesis lies in the development of environmentally benign and economically viable processes. For 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol and its derivatives, researchers are increasingly focusing on "green chemistry" principles. This includes the use of aqueous reaction media, which significantly reduces the reliance on volatile organic solvents. thieme-connect.comresearchgate.netresearchgate.net The exploration of microwave-assisted and ultrasound-assisted syntheses has already shown promise in reducing reaction times and improving yields for related pyrazole (B372694) compounds. nih.gov

Future efforts will likely concentrate on:

Catalyst Innovation: The design of novel, recyclable catalysts to improve reaction efficiency and selectivity. thieme-connect.com

One-Pot Reactions: The development of multicomponent reactions (MCRs) to streamline the synthesis process, minimizing waste and energy consumption. nih.govmdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials to create more sustainable synthetic routes.

Design and Synthesis of Expanded Ligand Architectures and Heterometallic Complexes

The coordination chemistry of this compound provides a fertile ground for the design of novel ligands and metal complexes. The pyrazole moiety is a versatile building block for creating polydentate ligands capable of coordinating with a wide range of metal ions. rsc.orgnih.govbohrium.com

Emerging research is focused on:

Pincer Ligands: The development of rigid pincer-type ligands that enforce specific coordination geometries around the metal center, leading to unique catalytic properties. nih.gov

Heterometallic Complexes: The synthesis of complexes containing multiple different metal ions, which can exhibit synergistic effects in catalysis and materials science.

Metal-Organic Frameworks (MOFs): The use of pyrazole-based ligands to construct porous MOFs with applications in gas storage, separation, and catalysis. acs.orgresearchgate.net

Elucidation of Detailed Catalytic Mechanisms and Development of Novel Catalytic Systems

Complexes derived from this compound and related pyrazole ligands have shown significant promise in homogeneous catalysis. nih.govresearchgate.netresearchgate.net Understanding the intricate mechanisms of these catalytic processes is crucial for the design of more efficient and selective catalysts.

Future research will likely involve:

Kinetic and Mechanistic Studies: Detailed investigations into the reaction kinetics and mechanisms of catalytic transformations to identify rate-determining steps and key intermediates. researchgate.netrsc.org

In Situ Spectroscopy: The use of advanced spectroscopic techniques to monitor catalytic reactions in real-time, providing valuable insights into the active catalytic species.

Biomimetic Catalysis: The design of pyrazole-based complexes that mimic the active sites of metalloenzymes, enabling highly selective and efficient catalysis under mild conditions. research-nexus.net

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

Pyrazole derivatives, including those related to this compound, exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netglobalresearchonline.netpharmatutor.org A deeper understanding of their mechanisms of action at the molecular level is essential for the development of new therapeutic agents.

Key areas for future investigation include:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the pyrazole derivatives to optimize their biological activity and selectivity. nih.gov

In Vitro and In Vivo Studies: Comprehensive preclinical evaluation of the most promising compounds to assess their efficacy and safety. mdpi.comacademicstrive.com

Integration of Computational Design and Machine Learning for Predictive Modeling in Drug Discovery and Material Science

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. eurasianjournals.com These approaches can accelerate the discovery and design of new molecules with desired properties, reducing the time and cost associated with experimental work.

Future directions in this area include:

Quantum Mechanical Calculations: Using high-level theoretical methods to predict the electronic structure, properties, and reactivity of pyrazole derivatives and their metal complexes. eurasianjournals.commdpi.com

Molecular Dynamics Simulations: Simulating the dynamic behavior of these molecules to understand their conformational preferences and interactions with biological targets or material frameworks. eurasianjournals.com

Machine Learning Models: Developing predictive models based on large datasets to screen virtual libraries of compounds and identify promising candidates for synthesis and testing in drug discovery and materials science. researchgate.netnih.govyoutube.com

Exploration of Material Science Applications, Including Extended Frameworks and Optoelectronic Materials

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in materials science. rsc.orgresearchgate.net Their ability to form extended structures and coordinate with metal ions opens up possibilities for the creation of novel functional materials.

Emerging research is exploring:

Organic Light-Emitting Diodes (OLEDs): The use of pyrazole-based compounds as emissive or charge-transporting materials in OLEDs. researchgate.net

Photovoltaics: The development of pyrazole derivatives for use in organic solar cells. mdpi.com

Chemosensors: The design of pyrazole-based fluorescent sensors for the detection of metal ions and other analytes. rsc.orgresearchgate.net

Extended Frameworks: The synthesis of coordination polymers and metal-organic frameworks with interesting magnetic, optical, or electronic properties. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 3,5-dimethylpyrazole with 2-chloroethanol in methanol under basic conditions (e.g., KOH) yields the target compound. Key factors include solvent choice (polar aprotic vs. protic), reaction time, and temperature. Evidence from a copper complex study highlights that refluxing methanol for 3 hours achieves an 85% yield after recrystallization . Alternative solvent-free methods (e.g., using microwave irradiation) may reduce reaction time but require optimization to avoid side products .

Reaction Condition Yield Key Parameters
Methanol reflux (3 h)85%Base (KOH), 65–70°C
Solvent-free microwaveNot reportedTime <30 min, 100–120°C

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of coordination complexes involving this ligand?

Methodological Answer: SC-XRD is critical for confirming coordination geometry and supramolecular interactions. For example, in copper(II) complexes, the hydroxyethyl group’s protonation state dictates bonding modes. Deprotonation leads to dimeric or polymeric structures via bridging oxygen atoms, while protonated forms favor monodentate coordination through the pyrazole nitrogen. Refinement protocols (e.g., SHELXL ) should account for twinning or disorder in crystals. A study on Cu(II) complexes demonstrated that hydrogen bonding between ethanol moieties and counterions (e.g., Cl⁻) stabilizes 2D frameworks .

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies protonation states and ligand integrity. Pyrazole ring protons resonate at δ 5.8–6.2 ppm, while the hydroxyethyl group appears at δ 3.5–4.0 ppm .
  • IR : Stretching frequencies for O–H (3400–3200 cm⁻¹) and C–N (1600–1500 cm⁻¹) confirm functional group participation in coordination .
  • UV-Vis : d–d transitions in Cu(II) complexes (e.g., ~600–800 nm) indicate octahedral or square-planar geometries .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence second coordination sphere interactions in supramolecular architectures?

Methodological Answer: Aromatic substituents (e.g., phenyl or pyridyl groups at 3,5-positions) enhance π–π stacking and hydrogen bonding, directing supramolecular assembly. For instance, phenyl groups in 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol promote host–guest interactions in Cu(II) complexes, whereas methyl groups (as in the target compound) favor simpler hydrogen-bonded networks. These differences are validated via SC-XRD and Hirshfeld surface analysis . Kinetic studies on spin-crossover complexes further show that substituents modulate cooperative interactions (e.g., activation energy >100 kJ/mol) .

Q. What mechanistic insights explain contradictory data on ligand behavior in acidic vs. basic conditions?

Methodological Answer: The hydroxyethyl group’s protonation state dictates coordination mode:

  • Basic conditions : Deprotonation enables µ-O bridging, forming dimers or polymers (e.g., [Cu₂(µ-O)(L)₂Cl₂]).
  • Acidic conditions : Protonated ligands bind monodentately, yielding monomers (e.g., [Cu(L)Cl₂]). Contradictions in literature arise from pH variability during synthesis. Potentiometric titrations (pH 2–12) and cyclic voltammetry can resolve these discrepancies by mapping protonation-dependent redox behavior .

Q. How does this ligand compare to analogs in stabilizing lanthanide coordination polymers?

Methodological Answer: Unlike bulkier analogs (e.g., 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine), the target ligand’s smaller size limits its ability to act as a structure-directing agent. However, ethanol’s co-solvent role enhances ligand solubility, promoting collisions with lanthanide ions (e.g., Tb³⁺, Pr³⁺). SC-XRD of isomorphous complexes (e.g., Ln₂(SO₄)₃(H₂O)₈) reveals that the ligand’s pyrazole nitrogen weakly coordinates compared to sulfonate groups from decomposed 5-sulfosalicylic acid .

Q. What advanced kinetic models explain thermal hysteresis in spin-crossover complexes involving pyrazole derivatives?

Methodological Answer: Sigmoidal kinetics in spin transitions (LS ↔ HS) indicate cooperative effects. For FeL₁₂₂, hysteresis width (30–145 K) depends on solvent content (water/ethanol). Avrami-Erofeev models fit sigmoidal data, where activation energy (Eₐ) reflects solvent-lattice interactions. Exponential decay models apply at low solvent concentrations. Variable-scan-rate DSC experiments validate these models .

Q. How can computational methods resolve ambiguities in ligand conformation during molecular docking studies?

Methodological Answer: Density Functional Theory (DFT) optimizes ligand geometry for docking into biological targets (e.g., DNA). For 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones, electrostatic potential maps reveal nucleophilic regions at the pyrazole ring, aligning with DNA minor-groove binding. MD simulations (100 ns) assess stability, while MM-PBSA calculations quantify binding free energies. Contrasting experimental DNA photocleavage data (e.g., 1 µg dose under UV) validates computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.